molecular formula C9H11BrO B2595638 1-Bromo-2-ethyl-4-methoxybenzene CAS No. 34881-44-2

1-Bromo-2-ethyl-4-methoxybenzene

Cat. No. B2595638
CAS RN: 34881-44-2
M. Wt: 215.09
InChI Key: OJGXNQVFIXZTSA-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-4-methoxybenzene is a chemical compound with the molecular formula C9H11BrO. It has a molecular weight of 215.09 . The compound is liquid in physical form .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-ethyl-4-methoxybenzene is 1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific reactions involving 1-Bromo-2-ethyl-4-methoxybenzene are not detailed in the search results, benzene derivatives typically undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

1-Bromo-2-ethyl-4-methoxybenzene has a density of 1.3±0.1 g/cm3, a boiling point of 248.7±20.0 °C at 760 mmHg, and a flash point of 109.7±7.8 °C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 9 Å2, and a molar volume of 162.4±3.0 cm3 .

Scientific Research Applications

Synthesis of Tetrahydrofuran Derivatives

Esteves et al. (2007) explored the electrochemical reduction of 1-bromo-2-ethyl-4-methoxybenzene derivatives catalyzed by nickel(I) tetramethylcyclam. This process leads to the formation of tetrahydrofuran derivatives, showcasing the compound's utility in synthesizing cyclic organic structures with potential applications in pharmaceuticals and agrochemicals (Esteves, Ferreira, & Medeiros, 2007).

Study of Supramolecular Interactions

In crystallography, Nestler et al. (2018) analyzed the molecular structures and packing behaviors of anisole derivatives, including those related to 1-bromo-2-ethyl-4-methoxybenzene. Their findings emphasize the compound's role in influencing supramolecular patterns, such as C-H...π interactions, which are crucial for understanding molecular assembly processes (Nestler, Schwarzer, & Gruber, 2018).

Fragrance Synthesis

Scrivanti et al. (2008) reported on the catalytic arylation of β-methallyl alcohol using 1-bromo-2-ethyl-4-methoxybenzene derivatives to produce valuable floral fragrances. This highlights the compound's utility in synthesizing aromatic chemicals with applications in the cosmetics industry (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Development of Liquid Crystals

Bertini et al. (2003) demonstrated the use of 1-bromo-2-ethyl-4-methoxybenzene in the synthesis of enantiopure trioxadecalin-derived liquid crystals. This research underscores the compound's significance in developing chiral liquid crystals, which are vital for advanced display technologies and optical devices (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Exploring Molecular Dynamics on Surfaces

Balema et al. (2019) investigated the properties of molecular rotors based on 1-bromo-2-ethyl-4-methoxybenzene and its derivatives when attached to surfaces. Their work provides insights into the structure and dynamics of molecular motion, contributing to the development of nanoscale devices and materials (Balema, Ulumuddin, Murphy, Slough, Smith, Hannagan, Wasio, Larson, Patel, Groden, McEwen, Lin, & Sykes, 2019).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-ethyl-4-methoxybenzene is the benzene ring in organic compounds . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The interaction of 1-Bromo-2-ethyl-4-methoxybenzene with its targets involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-2-ethyl-4-methoxybenzene is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions, which is crucial for the stability of organic compounds .

Result of Action

The result of the action of 1-Bromo-2-ethyl-4-methoxybenzene is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the electrophilic aromatic substitution .

Action Environment

The action of 1-Bromo-2-ethyl-4-methoxybenzene can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution may vary depending on the temperature and pressure conditions . Additionally, the presence of other substances, such as catalysts, can also affect the reaction rate .

properties

IUPAC Name

1-bromo-2-ethyl-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGXNQVFIXZTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34881-44-2
Record name 1-bromo-2-ethyl-4-methoxybenzene
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